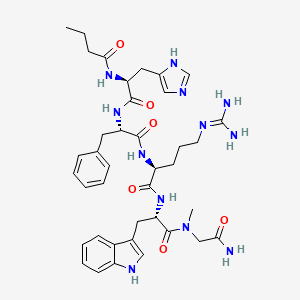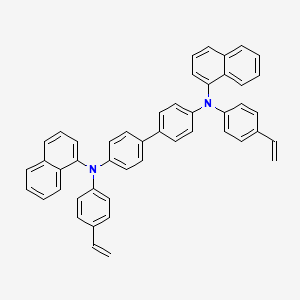![molecular formula C16H20ClN3O3 B12041147 N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)
N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrroloquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.
Substitution: The ethylaminoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(diethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride
- N-[2-(dimethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride
- N-[2-(ethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide hydrochloride
Uniqueness
N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride is unique due to its specific ethylaminoethyl group and the position of the hydroxyl and oxo groups on the pyrroloquinoline core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20ClN3O3 |
|---|---|
Molecular Weight |
337.80 g/mol |
IUPAC Name |
N-[2-(ethylamino)ethyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H19N3O3.ClH/c1-2-17-7-8-18-15(21)12-14(20)11-5-3-4-10-6-9-19(13(10)11)16(12)22;/h3-5,17,20H,2,6-9H2,1H3,(H,18,21);1H |
InChI Key |
RFBLFPYBVWEPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)
![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)





![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
